1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one
Description
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one is a complex organic compound featuring an indole moiety, a piperidine ring, and a pyrrolidinone structure
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C21H27N3O2/c1-15-5-6-19-18(11-15)16(13-22-19)7-10-24-14-17(12-20(24)25)21(26)23-8-3-2-4-9-23/h5-6,11,13,17,22H,2-4,7-10,12,14H2,1H3 |
InChI Key |
REXXSOGEBDHCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Formation of the Piperidin-1-ylcarbonyl Group: The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine reacts with a carbonyl-containing intermediate.
Cyclization to Form Pyrrolidin-2-one: The final step involves cyclization to form the pyrrolidinone ring, typically achieved through intramolecular condensation reactions under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrrolidinone derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to receptor sites, modulating their activity, while the piperidine and pyrrolidinone rings can enhance the compound’s binding affinity and specificity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one: shares structural similarities with other indole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer distinct biological activities and potential therapeutic applications. Its specific arrangement of functional groups allows for unique interactions with biological targets, setting it apart from other indole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
